molecular formula C9H16BrNO B2551774 1-(2-Bromobutanoyl)piperidine CAS No. 54261-07-3

1-(2-Bromobutanoyl)piperidine

Cat. No. B2551774
CAS RN: 54261-07-3
M. Wt: 234.137
InChI Key: DVMIWCRMTVHZHT-UHFFFAOYSA-N
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Description

The compound 1-(2-Bromobutanoyl)piperidine is a brominated derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine and its derivatives are of significant interest due to their applications in various fields such as pharmaceuticals, where they are used in the synthesis of neuroleptics, local anesthetics, analgesics, and antidiarrheal agents .

Synthesis Analysis

The synthesis of piperidine derivatives can be approached through multiple pathways. One such method involves the alkylation of active methylene compounds with N-mustard derivatives, which has been found useful for the synthesis of disubstituted piperidines . Additionally, the reaction of 4-piperidinopiperidine with dibromopentane has been reported to yield a compound with three linked piperidine rings, indicating the versatility of piperidine in forming complex structures .

Molecular Structure Analysis

The molecular and vibrational structure of piperidine derivatives can be characterized using spectroscopic methods such as FT-IR, FT-Raman, (1)H NMR, (13)C NMR, and UV spectroscopy. Theoretical studies using methods like B3LYP and M06-2X with a 6-311G(d,p) basis set can optimize the geometry and interpret the vibrational spectra of these compounds . Natural Bond Orbital (NBO) analysis can provide insights into the stability of the molecule, arising from hyperconjugative interactions and charge delocalization .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including Suzuki cross-coupling, which has been used to synthesize a variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives . The reactivity and electronic properties of these compounds can be analyzed through Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by substituents in the beta-position of 1,3-dicarbonyl compounds. For instance, the presence of a catalytic amount of bromodimethylsulfonium bromide (BDMS) can lead to the formation of Mannich-type products or highly functionalized piperidines, depending on the nature of the substituent . These reactions highlight the importance of substituents in determining the outcome of multicomponent reactions involving piperidine derivatives .

Scientific Research Applications

Captodative Formyl- and Acyl(amino)alkenes Synthesis

  • Synthetic Utility : A study highlighted the reaction of piperidine with 3-bromo-3-buten-2-one, producing a mixture of compounds, including captodative formyl(amino)alkenes. This showcases the application of 1-(2-Bromobutanoyl)piperidine in generating captodative compounds with a terminal double bond or a tertiary amino group, indicating its role in synthetic organic chemistry and potential in drug discovery (Rulev et al., 2003).

Enhanced Antibiotic Efficacy

  • Pharmacological Potentiation : Piperine, structurally related to this compound, has been shown to significantly enhance the efficacy of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This suggests the potential of derivatives of this compound in overcoming antibiotic resistance (Khan et al., 2006).

Advanced Intermediates for Anesthesia

  • Anesthesiology Application : Vecuronium bromide, an advanced intermediate involving similar structures, is used as a neuromuscular blocking agent in anesthesiology. The detailed crystallographic and NMR analysis of such intermediates underscores the importance of this compound derivatives in medical applications, particularly in enhancing the safety and efficacy of anesthesia (Ciceri et al., 2021).

Non-Linear Optical Properties

  • Material Science Application : The synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a reaction involving 2-bromobutanoyl bromide has been explored for their electronic and non-linear optical (NLO) properties. This indicates the role of this compound derivatives in the development of materials with potential applications in optics and electronics (Nazeer et al., 2020).

Future Directions

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-bromo-1-piperidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-2-8(10)9(12)11-6-4-3-5-7-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMIWCRMTVHZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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